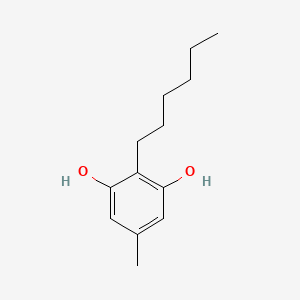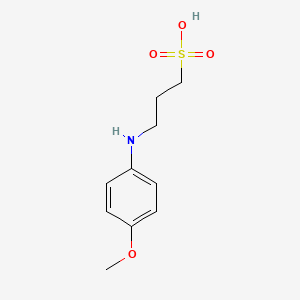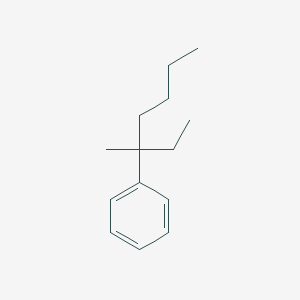![molecular formula C27H30ClNO B14651103 (E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine CAS No. 52686-33-6](/img/structure/B14651103.png)
(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is an organic compound characterized by its unique structure, which includes a chlorophenyl group and an octyloxy biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between 4-bromo-1-octyloxybenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzaldehyde.
Formation of the Methanimine: The final step involves the condensation of the biphenyl intermediate with the chlorophenyl aldehyde to form the methanimine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
- (E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
- (E)-1-(4-Methylphenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
Uniqueness
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52686-33-6 |
|---|---|
Formule moléculaire |
C27H30ClNO |
Poids moléculaire |
420.0 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[4-(4-octoxyphenyl)phenyl]methanimine |
InChI |
InChI=1S/C27H30ClNO/c1-2-3-4-5-6-7-20-30-27-18-12-24(13-19-27)23-10-16-26(17-11-23)29-21-22-8-14-25(28)15-9-22/h8-19,21H,2-7,20H2,1H3 |
Clé InChI |
FGIXHZLILDUPSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


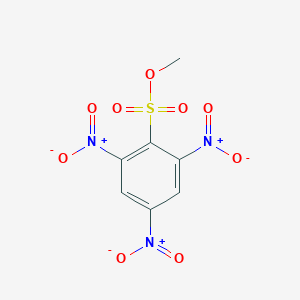
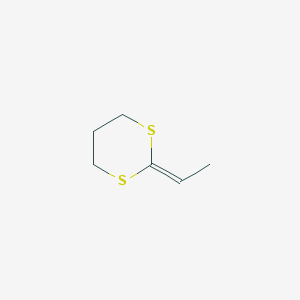
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)


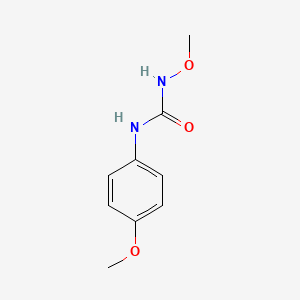
![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
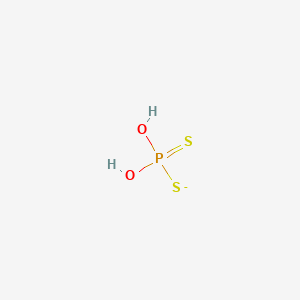
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
